Ezutromid is a small-molecule compound classified as a utrophin modulator. [, , ] It functions as a first-in-class utrophin modulator and has been investigated as a potential therapeutic agent for the treatment of Duchenne muscular dystrophy (DMD). [, ] Ezutromid's role in scientific research primarily revolves around its ability to increase the expression of utrophin, a protein similar in function to dystrophin, which is absent in individuals with DMD. [, ]
Ezutromid, chemically known as SMT C1100, is a small molecule designed as a utrophin modulator, primarily investigated for its potential therapeutic applications in treating Duchenne muscular dystrophy. Duchenne muscular dystrophy is a severe genetic disorder characterized by progressive muscle degeneration due to the absence of dystrophin, a protein critical for muscle function. By upregulating utrophin, a protein homologous to dystrophin, ezutromid aims to compensate for the lack of dystrophin and restore muscle function.
Ezutromid was developed by Summit Therapeutics and represents a new class of utrophin modulators. It is classified under small molecule therapeutics targeting muscular dystrophies, specifically those associated with dystrophin deficiency. The compound has undergone various phases of clinical trials to evaluate its safety, tolerability, and efficacy in pediatric populations with Duchenne muscular dystrophy.
The synthesis of ezutromid involves several steps, primarily focusing on the creation of its dihydrodiol metabolites. A general method for synthesizing diols includes the use of various reagents and solvents under controlled conditions. For instance, one method involves the metabolic conversion of ezutromid using induced rat liver S9 fractions, which are rich in enzymes that facilitate biotransformation. This method yielded a mixture of ezutromid and its dihydrodiol metabolites after incubation .
The synthesis route includes:
Ezutromid has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of aromatic rings and sulfur-containing groups that play critical roles in its interaction with biological targets.
Ezutromid undergoes various chemical transformations that are essential for its metabolic activation and pharmacological effects. For example, it can be metabolized into dihydrodiol forms through oxidation processes facilitated by cytochrome P450 enzymes present in liver microsomes.
Key reactions include:
The metabolic pathways involve:
Ezutromid acts primarily by upregulating utrophin expression in muscle tissues. The mechanism involves binding to specific receptors or pathways that promote utrophin transcription and translation, compensating for the absence of dystrophin.
Studies have demonstrated that ezutromid effectively increases utrophin levels in muscle fibers, which correlates with improved muscle function in preclinical models such as mdx mice (a model for Duchenne muscular dystrophy). The compound also exhibits properties as an antagonist to the aryl hydrocarbon receptor (AhR), further contributing to its therapeutic profile .
Duchenne Muscular Dystrophy (DMD) stems from mutations in the DMD gene, which encodes dystrophin—a cytoskeletal protein critical for maintaining muscle fiber integrity. Dystrophin anchors the dystrophin-glycoprotein complex (DGC) to the sarcolemma, providing mechanical stability during contraction and regulating signaling pathways like nitric oxide synthase (nNOS) localization [1]. In its absence, muscle fibers undergo cycles of degeneration, inflammation, and incomplete regeneration, culminating in fibrosis and loss of function.
Utrophin, an autosomal paralogue of dystrophin encoded by the UTRN gene on chromosome 6, shares ~80% structural homology and similar domain organization with dystrophin. During fetal development, utrophin is ubiquitously expressed at the sarcolemma but becomes restricted to neuromuscular junctions (NMJs) and myotendinous junctions postnatally. Crucially, dystrophin-deficient muscles exhibit natural compensatory utrophin upregulation in regenerating fibers, revertant clusters, and mature myofibers. Preclinical studies demonstrate that even moderate utrophin overexpression (≥1.5-fold) ameliorates dystrophic pathology. For instance:
Table 1: Comparative Biology of Dystrophin and Utrophin in Skeletal Muscle
Feature | Dystrophin | Utrophin |
---|---|---|
Gene Location | Xp21.2 | 6q24 |
Molecular Weight | 427 kDa | 395 kDa |
Sarcolemmal Localization | Mature myofibers | Neuromuscular junctions (adults); sarcolemma (DMD patients) |
nNOS Recruitment | Yes | No |
Expression in DMD | Absent | Upregulated (compensatory) |
Ezutromid (SMT C1100), a first-in-class utrophin modulator, originated from phenotypic screens using dystrophin-deficient mdx myoblasts transfected with a utrophin promoter-luciferase reporter [4] [9]. Initial clinical optimism arose from PhaseOut DMD trial data (24-week interim), showing:
However, these benefits were not sustained at 48 weeks, prompting discontinuation of development [10]. Subsequent mechanistic studies revealed ezutromid’s primary target: the aryl hydrocarbon receptor (AhR). Key evidence includes:
AhR, a ligand-activated transcription factor, tonically represses utrophin transcription under physiological conditions. Antagonism relieves this repression, enabling utrophin overexpression independent of dystrophin mutation type.
Table 2: Clinical Outcomes of Ezutromid in PhaseOut DMD Trial
Endpoint | Baseline | 24 Weeks | Change (95% CI) | Clinical Significance |
---|---|---|---|---|
Utrophin Protein Intensity | 0.370 | 0.396 | +7% (-0.005, 0.058) | Target engagement observed |
Developmental Myosin (%) | 11.37% | 8.76% | -23% (-4.33, -0.90) | Reduced muscle damage |
Vastus Lateralis Fat Fraction | 14.7% | 18.5% | +3.8% | Disease progression |
AhR’s role in utrophin regulation involves direct and indirect transcriptional control. In its inactive state, AhR resides in the cytoplasm complexed with HSP90 and immunophilin-like proteins. Ligand binding triggers nuclear translocation, dimerization with ARNT, and binding to dioxin-response elements (DREs) in target genes. For utrophin:
Ezutromid antagonism disrupts this loop:
Table 3: AhR Pathway Genes Modulated by Ezutromid
Gene | Function | Regulation by Ezutromid | Impact on Utrophin |
---|---|---|---|
CYP1A1 | Xenobiotic metabolism | ↓ 85% | Indirect upregulation via ligand accumulation |
CYP1B1 | Procarcinogen activation | ↓ 78% | N/A |
TIPARP | ADP-ribosyltransferase | ↓ 65% | N/A |
UTRN | Sarcolemmal stabilization | ↑ 110% | Direct therapeutic effect |
Ezutromid’s discontinuation spurred development of next-generation AhR antagonists with improved properties:
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